molecular formula C8H5F3N2O B8468813 4-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile

4-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile

Cat. No.: B8468813
M. Wt: 202.13 g/mol
InChI Key: NGMNLEQBOKUXLW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-1-2-13-6(3-7)4-12/h1-3H,5H2

InChI Key

NGMNLEQBOKUXLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (0.45 g, 4.02 mmol) in tetrahydrofuran (8 mL) is added 2,2,2-trifluoroethanol (0.27 mL, 3.69 mmol), and the mixture is stirred at room temperature for 20 minutes. A solution of 4-nitropicolinonitrile (0.50 g, 3.35 mmol) in tetrahydrofuran (8 mL) is added dropwise the mixture, and the resulting mixture is stirred at room temperature for 20 minutes. The reaction mixture is poured into saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (30 mL). The organic layer is dried over sodium sulfate and concentrated in vacuo to give 0.71 g (>99% yield) of the title compound as yellow oil. This material is used for the next reaction (Step-2) without further purification.
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0.45 g
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reactant
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0.27 mL
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8 mL
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0.5 g
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reactant
Reaction Step Two
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8 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into 7 ml of N,N-dimethylformamide was suspended 0.2 g of sodium hydride (60% oily), and 0.43 g of trifluoroethyl alcohol was added at 10° C. After stirring for 10 minutes, 0.5 g of 4-chloropyridine-2-carbonitrile was added, the mixture was stirred for 1 hour, and the reaction solution was poured into an aqueous saturated ammonium chloride solution, followed by extraction with tert-butyl=methyl=ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.65 g of 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile.
Quantity
0.2 g
Type
reactant
Reaction Step One
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0.43 g
Type
reactant
Reaction Step Two
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0.5 g
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reactant
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7 mL
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